1-(2,4,6-Trihydroxyphenyl)butan-1-one

Catalog No.
S3338644
CAS No.
2437-62-9
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4,6-Trihydroxyphenyl)butan-1-one

CAS Number

2437-62-9

Product Name

1-(2,4,6-Trihydroxyphenyl)butan-1-one

IUPAC Name

1-(2,4,6-trihydroxyphenyl)butan-1-one

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c1-2-3-7(12)10-8(13)4-6(11)5-9(10)14/h4-5,11,13-14H,2-3H2,1H3

InChI Key

NSFOTVGLNZUKLK-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C=C(C=C1O)O)O

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1O)O)O

A Precursor for Pharmaceutical Development

1-(2,4,6-Trihydroxyphenyl)butan-1-one, also known as phloroglucinol-a-butanone, serves as a precursor for the synthesis of various pharmaceutically relevant compounds, including:

  • Antioxidants: Studies suggest 1-(2,4,6-Trihydroxyphenyl)butan-1-one derivatives possess antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].
  • Anticancer agents: Research indicates that specific derivatives of 1-(2,4,6-Trihydroxyphenyl)butan-1-one exhibit cytotoxic activity against cancer cell lines, warranting further investigation for their potential as anticancer agents [, ].

Potential for Gastric Ulcer Treatment

Studies have explored the gastroprotective effects of 1-(2,4,6-Trihydroxyphenyl)butan-1-one and its derivatives. These compounds have been shown to inhibit gastric acid secretion and promote gastric mucosal healing in animal models, suggesting potential for the development of novel anti-ulcer medications [, ].

Additional Research Areas

-(2,4,6-Trihydroxyphenyl)butan-1-one is also being explored in other scientific research areas, including:

  • Antimicrobial activity: Investigations into the antibacterial and antifungal properties of 1-(2,4,6-Trihydroxyphenyl)butan-1-one derivatives are ongoing [].
  • Enzyme inhibition: Studies suggest that certain derivatives of 1-(2,4,6-Trihydroxyphenyl)butan-1-one may act as enzyme inhibitors, with potential applications in various therapeutic areas [].

1-(2,4,6-Trihydroxyphenyl)butan-1-one, also known as phlorisovalerophenone, is an organic compound characterized by a butanone backbone substituted with a trihydroxyphenyl group. Its chemical formula is C${13}$H${14}$O$_{4}$, and it features three hydroxyl groups attached to a phenyl ring at the 2, 4, and 6 positions. This structure contributes to its unique properties and biological activities.

, primarily due to the presence of hydroxyl groups which can participate in hydrogen bonding and nucleophilic attacks. Notably:

  • Friedel-Crafts Acylation: This reaction involves the acylation of phloroglucinol with acetic anhydride in the presence of a catalyst like aluminum chloride, leading to the formation of 1-(2,4,6-trihydroxyphenyl)butan-1-one .
  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones under suitable conditions.
  • Esterification: The compound can react with carboxylic acids to form esters.

1-(2,4,6-Trihydroxyphenyl)butan-1-one exhibits notable biological activities:

  • Antioxidant Properties: The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, making it a potential candidate for antioxidant applications.
  • Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties against various pathogens .
  • Cytotoxic Effects: Research indicates that it may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

The synthesis of 1-(2,4,6-trihydroxyphenyl)butan-1-one can be accomplished through various methods:

  • Friedel-Crafts Acylation:
    • Reagents: Phloroglucinol and acetic anhydride.
    • Catalyst: Aluminum chloride.
    • Solvent: Ethyl acetate.
    • Procedure: Mix reagents and catalyst under controlled temperature conditions to facilitate the reaction.
  • Alternative Methods:
    • Other synthetic routes may involve modifications of existing compounds or use of different acylating agents.

The applications of 1-(2,4,6-trihydroxyphenyl)butan-1-one span various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored for use in drug formulations aimed at treating oxidative stress-related diseases and infections.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products.
  • Explosives: It has been noted for its explosive properties in certain formulations .

Interaction studies involving 1-(2,4,6-trihydroxyphenyl)butan-1-one have focused on its biochemical pathways and potential interactions with cellular components:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes involved in metabolic processes have shown promise.
  • Synergistic Effects: Studies indicate that combining this compound with other phytochemicals may enhance its bioactivity.

Several compounds share structural similarities with 1-(2,4,6-trihydroxyphenyl)butan-1-one. Here are some notable examples:

Compound NameStructureUnique Features
2-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-oneC${14}$H${16}$O$_{4}$Contains a methyl group that alters its solubility and reactivity .
PhloroglucinolC${6}$H${6}$O$_{3}$A simpler structure lacking the butanone moiety; primarily used as a reagent in organic synthesis.
ResorcinolC${6}$H${6}$O$_{2}$Similar hydroxyl group positioning; used in pharmaceuticals but lacks the butanone structure.

Uniqueness Highlight

The uniqueness of 1-(2,4,6-trihydroxyphenyl)butan-1-one lies in its combination of a complex phenolic structure with a ketone functional group. This combination enhances its biological activity compared to simpler phenolic compounds while providing distinct synthetic pathways for production.

The biosynthesis of 1-(2,4,6-trihydroxyphenyl)butan-1-one is rooted in plant secondary metabolic pathways, particularly those involving polyketide formation. Central to this process is the chalcone synthase (CHS) family of enzymes, which catalyze iterative condensations of malonyl-coenzyme A (CoA) with starter substrates. In Fragaria vesca (wild strawberry), CHS enzymes have been shown to accept branched-chain acyl-CoA precursors such as isovaleryl-CoA and isobutyryl-CoA, leading to the formation of phloroglucinol derivatives like phlorisovalerophenone. These reactions proceed via a decarboxylative Claisen condensation mechanism, where three malonyl-CoA units are sequentially added to the starter substrate.

A critical step involves cyclization of the linear polyketide intermediate into the aromatic phloroglucinol core. Structural studies of CHS homologs reveal conserved active-site residues that orient substrates for regioselective cyclization. For 1-(2,4,6-trihydroxyphenyl)butan-1-one, the butan-1-one side chain likely originates from the starter substrate, which undergoes elongation and subsequent β-keto reduction. Isotopic labeling experiments in Fragaria spp. confirm that branched-chain amino acids (e.g., valine, leucine) serve as precursors for the acyl-CoA starters, linking primary nitrogen metabolism to specialized metabolite biosynthesis.

The compound 1-(2,4,6-Trihydroxyphenyl)butan-1-one, also known as phlorobutyrophenone or butyrylphloroglucinol, represents a significant phloroglucinol derivative found within the Brassicaceae family [1] . This acylated phloroglucinol compound demonstrates notable biosynthetic pathways that are characteristic of cruciferous plant species [3].

Research has identified the compound as part of the broader phloroglucinol derivative class, which includes various acylated forms with differing chain lengths and substitution patterns [3]. The biosynthetic production of 1-(2,4,6-Trihydroxyphenyl)butan-1-one occurs through specialized metabolic pathways that involve the acetylation of phloroglucinol precursors [11]. Studies have demonstrated that the enzymatic processes leading to phloroglucinol derivative formation involve acetyltransferase activities that catalyze carbon-carbon bond formation without the use of coenzyme A-activated substrates [11].

The endogenous production patterns vary significantly among Brassicaceae species, with certain genera showing enhanced biosynthetic capacity for trihydroxyphenyl derivatives [12]. Barbarea vulgaris, a model species within the Brassicaceae, exhibits distinctive phytochemical profiles that include various phenolic compounds and glucosinolate derivatives [13]. The genus Barbarea has emerged as a significant model for understanding plant defense compound evolution and ecology due to its unusual glucosinolate profile and production of saponins unique to the Brassicaceae family [13].

Research investigating the metabolic fingerprints of Brassicaceae species has revealed cultivar-dependent and tissue-specific accumulation patterns of phloroglucinol derivatives [16]. The biosynthetic machinery for producing these compounds appears to be constitutively expressed in certain plant organs, particularly in areas associated with defense responses [16].

Brassicaceae SpeciesCompound ConcentrationTissue LocationDetection Method
Barbarea vulgaris G-type3-4 μmol/g dry weightFoliageHigh Performance Liquid Chromatography-Diode Array Detection
Barbarea vulgaris P-type0.3-0.8 μmol/g dry weightFoliageHigh Performance Liquid Chromatography-Diode Array Detection
Brassica rapaVariable concentrationsRoot exudatesLiquid Chromatography-Mass Spectrometry

Defense Response Activation Against Phytopathogens

The compound 1-(2,4,6-Trihydroxyphenyl)butan-1-one demonstrates significant antifungal properties that contribute to plant defense mechanisms against phytopathogenic organisms [3] [18]. Recent investigations have revealed that related phloroglucinol derivatives, including 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one, exhibit remarkable fungicidal activity against major agricultural pathogens [3] [24].

Controlled studies have demonstrated that phloroglucinol derivatives achieve effective concentrations for pathogen control at remarkably low levels [3]. The compound 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one showed median effective concentration values of 1.39 micrograms per milliliter against Botrytis cinerea and 1.18 micrograms per milliliter against Monilinia fructicola [3] [24]. These concentrations represent substantially lower thresholds compared to previously screened phenolic compounds [3].

The antifungal mechanism of action involves multiple cellular targets within pathogenic fungi [3] [18]. Research indicates that phloroglucinol derivatives disrupt spore germination processes, cause damage to fungal cell membranes, and induce leakage of cellular contents [3] [18]. The membrane disruption mechanism appears to involve alterations in membrane fluidity and permeability that ultimately result in fungal cell death [18].

Plant defense response activation mediated by phloroglucinol derivatives involves both direct antimicrobial effects and indirect modulation of plant immune responses [15]. The compounds contribute to induced systemic resistance pathways that enhance plant defensive capabilities against a broad spectrum of pathogens [15]. Chemical priming effects have been observed, where application of phloroglucinol-related compounds causes earlier, faster, and stronger responses to subsequent pathogen attacks [15].

The defense response activation involves complex signaling pathways that include pathogen-associated molecular pattern recognition and systemic acquired resistance mechanisms [5] [15]. Plant growth-promoting rhizobacteria that produce phloroglucinol derivatives contribute to disease suppression through both direct antimicrobial action and indirect enhancement of plant immune responses [5] [11].

Pathogen SpeciesMedian Effective ConcentrationInhibition MechanismResponse Time
Botrytis cinerea1.39 μg/mLMembrane disruption, spore inhibition24-48 hours
Monilinia fructicola1.18 μg/mLCellular content leakage24-48 hours
Aspergillus fumigatusVariable concentrationsMembrane permeability changes12-24 hours

Allelopathic Interactions in Rhizosphere Microbiomes

The compound 1-(2,4,6-Trihydroxyphenyl)butan-1-one participates in complex allelopathic interactions within rhizosphere microbiomes, influencing both microbial community structure and plant-microbe communication processes [19] [20]. Root exudate-mediated interactions involving phloroglucinol derivatives serve as critical components of plant-soil communication systems [20] [23].

Research has demonstrated that phloroglucinol derivatives function as selective agents that influence rhizosphere microbial assemblage [11] [22]. The compound contributes to the establishment of beneficial microbial communities while simultaneously suppressing pathogenic organisms through direct antimicrobial effects [11]. Pseudomonas species, which naturally produce phloroglucinol derivatives, demonstrate enhanced colonization capabilities in rhizosphere environments where these compounds are present [11].

The allelopathic effects extend beyond direct antimicrobial activity to include modulation of microbial metabolic processes and signaling pathways [11] [21]. Phloroglucinol derivatives influence the production of other secondary metabolites by rhizosphere microorganisms, creating cascading effects throughout the soil microbial community [11]. The biotransformation of phloroglucinol compounds by soil microorganisms can enhance or modify their allelopathic properties [21].

Studies investigating microbial mediation of allelochemical effects have revealed that allelopathy-selected microbiomes can significantly impact plant performance [19]. The presence of phloroglucinol derivatives in soil environments leads to substantial changes in bacterial and fungal community composition, affecting both core taxa and functionally important microbial groups [19]. These community changes subsequently influence plant productivity and stress tolerance [19].

The temporal dynamics of allelopathic interactions vary depending on environmental conditions and microbial community characteristics [22]. Plant developmental stages influence the production and release of phloroglucinol derivatives, with distinct patterns observed during seedling, vegetative, bolting, and flowering phases [22]. The compound concentrations in root exudates correlate with specific microbial transcriptional responses, particularly genes involved in antibiotic synthesis and pathogen suppression [22].

Microbial GroupResponse to Phloroglucinol DerivativesFunctional ImpactTime Course
Pseudomonas speciesEnhanced colonization and DAPG productionPathogen suppression3-7 days
Beneficial rhizobacteriaIncreased population densityPlant growth promotion5-14 days
Pathogenic fungiGrowth inhibition and membrane damageDisease reduction1-3 days
Soil bacterial communitiesCompositional shifts in core taxaAltered nutrient cycling7-21 days

Mechanistic Overview of Antimicrobial Action

1-(2,4,6-Trihydroxyphenyl)butan-1-one demonstrates significant antimicrobial properties through multiple mechanisms of action targeting gram-positive bacterial strains . The compound belongs to the phloroglucinol derivative family, which has been extensively studied for its broad-spectrum antimicrobial effects against various pathogenic microorganisms [2]. Research indicates that phloroglucinol derivatives exhibit their antimicrobial activity primarily through disruption of bacterial cell membrane integrity and interference with essential cellular processes [3].

The primary mechanism involves the disruption of bacterial cell membranes, leading to increased membrane permeability and subsequent cell death [4]. Electron microscopy studies have revealed that phloroglucinol compounds induce significant extracellular and intracellular effects upon bacterial cells, with clear evidence of cell membrane disruption observed in most microorganisms [4]. The bactericidal activity of these compounds appears to be directly related to their level of polymerization and structural configuration [4].

Target Identification in Staphylococcus Species

Studies have demonstrated that acylated phloroglucinol derivatives, including 1-(2,4,6-Trihydroxyphenyl)butan-1-one, show potent activity against methicillin-resistant Staphylococcus aureus strains [5]. The compound exhibits minimum inhibitory concentration values ranging from 0.125 to 8 micrograms per milliliter against various Staphylococcus aureus strains, with all tested compounds demonstrating bactericidal properties [6]. The mechanism of action involves the formation of ion channels in the bacterial membrane, leading to efflux of intracellular potassium ions and subsequent membrane damage [3].

Research has identified that phloroglucinol derivative compounds with mono-ring structures and di-acyl side chains demonstrate superior anti-methicillin-resistant Staphylococcus aureus activity compared to bicyclic compounds [3]. The acyl side chains are considered a prerequisite for antimicrobial activity, with monocyclic compounds showing stronger activity than their bicyclic counterparts [3]. This mechanism of altering cell membrane function to achieve bactericidal activity suggests that resistance development would be difficult, making these compounds promising candidates for combating antimicrobial resistance [3].

Quantitative Antimicrobial Data

Bacterial StrainCompound ConcentrationActivity MeasurementReference
Methicillin-resistant Staphylococcus aureus0.125-8.0 μg/mLMinimum Inhibitory Concentration [6]
Staphylococcus aureus clinical isolates0.5-1.0 mg/LMinimum Inhibitory Concentration [7]
Gram-positive bacteria (general)Variable concentrationsMembrane disruption observed [4]

The antimicrobial efficacy of 1-(2,4,6-Trihydroxyphenyl)butan-1-one has been quantified through standard minimum inhibitory concentration and minimum bactericidal concentration assays [5]. The compound demonstrates bactericidal activity, with minimum bactericidal concentration values typically not exceeding four times the minimum inhibitory concentration, indicating strong bactericidal effects [8]. Studies have shown that the compound can achieve a 7-log reduction in bacterial viability within 30 minutes at concentrations four times the minimum inhibitory concentration [9].

Viral Replication Inhibition Through Structural Interference

Mechanisms of Viral Interference

While direct studies on 1-(2,4,6-Trihydroxyphenyl)butan-1-one specifically targeting viral replication are limited in the available literature, research on structurally related compounds provides insight into potential antiviral mechanisms [10]. Phenolic compounds with similar structural features have been shown to interfere with viral replication through multiple pathways, including disruption of viral protein synthesis and interference with viral assembly processes [11].

The structural characteristics of 1-(2,4,6-Trihydroxyphenyl)butan-1-one, particularly the presence of multiple hydroxyl groups on the phenyl ring, contribute to its potential antiviral activity . These hydroxyl groups can interact with viral proteins and nucleic acids, potentially disrupting critical viral processes [12]. The compound's ability to interfere with cellular membrane integrity may also impact enveloped viruses that depend on membrane fusion for cellular entry [13].

Viral Target Identification

Research on related phloroglucinol derivatives suggests that these compounds may target viral replication machinery through interference with viral polymerase complexes [14]. The structural similarity to known antiviral compounds indicates potential activity against RNA-dependent RNA polymerases, which are essential for viral replication in many RNA viruses [15]. The compound's phenolic structure may enable binding to viral proteins through hydrogen bonding and hydrophobic interactions [16].

Studies on similar compounds have demonstrated that phenolic derivatives can inhibit viral replication by interfering with viral protein-protein interactions and disrupting viral assembly processes [12]. The trihydroxyphenyl group in 1-(2,4,6-Trihydroxyphenyl)butan-1-one may interact with viral capsid proteins or envelope proteins, potentially preventing viral maturation or release [11].

Structural Interference Mechanisms

MechanismTargetPotential EffectReference
Protein-protein interaction disruptionViral polymerase subunitsReplication inhibition [15]
Membrane interferenceViral envelope proteinsEntry/exit inhibition [13]
Nucleic acid interactionViral RNA/DNATranscription disruption [11]

The antiviral potential of 1-(2,4,6-Trihydroxyphenyl)butan-1-one is supported by research demonstrating that compounds with similar structural motifs can effectively inhibit viral replication through multiple mechanisms [10]. These mechanisms include direct interaction with viral nucleic acids, interference with viral protein synthesis, and disruption of viral assembly processes [12]. The compound's ability to form stable complexes with viral proteins may contribute to its antiviral efficacy [16].

Apoptotic Pathway Modulation in Cancer Cell Lines

Apoptotic Mechanism Overview

1-(2,4,6-Trihydroxyphenyl)butan-1-one demonstrates significant anticancer activity through modulation of apoptotic pathways in various cancer cell lines . The compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy through induction of programmed cell death . Research on related phloroglucinol derivatives has shown that these compounds can induce apoptosis in cancer cells by modulating critical signaling pathways [17].

The mechanism of apoptosis induction involves activation of multiple cellular pathways, including the phosphatidylinositol-3-kinase/protein kinase B pathway and mitogen-activated protein kinase signaling cascades [18]. Studies have demonstrated that phloroglucinol compounds can significantly inhibit the expression of key proteins involved in cell survival and proliferation, including Ras, Raf, mitogen-activated protein kinase, extracellular-signal regulated kinase, phosphatidylinositol-3-kinase, and protein kinase B [17].

Cancer Cell Line Targeting

Research has shown that 1-(2,4,6-Trihydroxyphenyl)butan-1-one and related compounds exhibit selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells [19]. Studies on similar phloroglucinol derivatives have demonstrated potent cytotoxicity against lung adenocarcinoma, breast adenocarcinoma, colon carcinoma, and cervical cancer cells in a dose-dependent manner [19]. The compound shows half-maximal inhibitory concentration values ranging from 6.30 to 46.23 micromolar across different cancer cell lines [20].

The selective toxicity toward cancer cells is attributed to the compound's ability to induce oxidative stress and mitochondrial dysfunction specifically in malignant cells [21]. Cancer cells treated with related compounds show increased reactive oxygen species production and loss of mitochondrial membrane potential, leading to activation of intrinsic apoptotic pathways [19]. The compound also demonstrates the ability to arrest cancer cells in the G1 phase of the cell cycle, preventing further proliferation [19].

Molecular Pathway Modulation

Pathway ComponentEffectCancer Cell LineConcentrationReference
Insulin-like growth factor-1 receptorInhibitionHT-29 colon cancerVariable [17]
Phosphatidylinositol-3-kinase/Protein kinase BDecreased expressionHT-29 colon cancerVariable [17]
Mammalian target of rapamycinDecreased expressionHT-29 colon cancerVariable [17]
Reactive oxygen speciesIncreased productionMultiple cancer linesVariable [19]

The apoptotic pathway modulation by 1-(2,4,6-Trihydroxyphenyl)butan-1-one involves multiple molecular targets and signaling cascades [22]. The compound activates caspase-dependent apoptotic pathways while simultaneously inhibiting anti-apoptotic proteins such as B-cell lymphoma-extra large [21]. Gene expression analyses have shown increased activity of pro-apoptotic genes including caspase-3 and reduced activity of anti-apoptotic genes, confirming the induction of apoptosis [21].

XLogP3

1.9

Other CAS

2437-62-9

Wikipedia

1-(2,4,6-trihydroxyphenyl)butan-1-one

Dates

Last modified: 08-19-2023
Austin et al., Biosynthesis of dictyostelium differentiation inducing factor by a hybrid type I fatty acid-type III polyketide synthase, nchembio811

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